Cyclopentyl(4-chlorophenoxy)acetate
Description
Cyclopentyl(4-chlorophenoxy)acetate is an ester derivative of (4-chlorophenoxy)acetic acid, where the cyclopentyl group replaces the hydrogen of the carboxylic acid. The (4-chlorophenoxy)acetate moiety is central to its reactivity and applications, with the ester group modulating solubility, stability, and biological activity .
Properties
Molecular Formula |
C13H15ClO3 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
cyclopentyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C13H15ClO3/c14-10-5-7-11(8-6-10)16-9-13(15)17-12-3-1-2-4-12/h5-8,12H,1-4,9H2 |
InChI Key |
WCNYOWNZCIKSKC-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCC(C1)OC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Predicted using QSAR models.
Key Observations:
- Cyclopentyl Group Impact: Cyclopentyl(4-chlorophenoxy)acetate likely exhibits higher lipophilicity (logP ~3.5–4.0) compared to ethyl (logP ~2.5) and dimethylaminoethyl (logP ~1.2) esters, enhancing membrane permeability but reducing aqueous solubility .
- Substituent Effects: Halogens (Cl, Br) and sulfonyl groups increase molecular polarity and reactivity. For example, the chlorosulfonyl group in ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate enhances electrophilicity, making it suitable for nucleophilic substitution reactions .
Stability and Environmental Impact
- Ethyl Esters : Hydrolyze slowly under physiological conditions (pH 7.4), with half-lives >24 hours .
- Chlorosulfonyl Derivatives : Highly reactive; may hydrolyze to sulfonic acids in aqueous environments, requiring careful handling .
- Cyclopentyl Ester Stability : Expected to resist hydrolysis longer than ethyl esters due to steric protection of the ester bond, but empirical data are lacking.
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